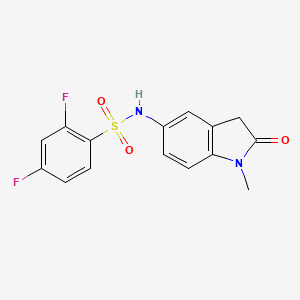

2,4-二氟-N-(1-甲基-2-氧代吲哚-5-基)苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

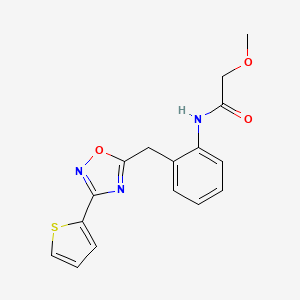

“2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a compound that has been studied for its potential antitumor properties . It is part of a series of novel compounds designed and synthesized in the search for small molecules activating procaspase-3 .

Synthesis Analysis

The synthesis of this compound and similar ones involves the design and creation of (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides . The synthesis process involves multiple steps, including a nucleophilic substitution .Molecular Structure Analysis

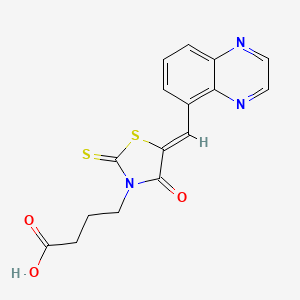

The molecular formula of this compound is C15H12F2N2O3S . It has a mono-isotopic mass of 338.053680 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .科学研究应用

光动力疗法和癌症治疗

- 已经报道了用苯磺酰胺基取代的新型锌酞菁衍生物的合成和表征。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其成为光动力疗法中癌症治疗的潜在 II 型光敏剂 (Pişkin, Canpolat, & Öztürk, 2020)。

抗菌和抗癌评估

- 合成了一系列苯磺酰胺衍生物,并评估了它们的体外抗菌和抗癌活性。一些化合物对微生物菌株表现出有效性,并对某些癌细胞系表现出选择性,表明它们作为抗菌剂和抗癌剂的潜力 ( Kumar 等,2014)。

碳酸酐酶抑制活性

- 合成了新型苯磺酰胺衍生物,并显示出有效抑制碳酸酐酶同工型的活性,碳酸酐酶同工型在各种生理和病理过程中发挥着重要作用。这些发现突出了这些化合物在与碳酸酐酶活性相关的疾病中治疗应用的潜力 (Eldehna 等,2017)。

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to be involved in both extrinsic and intrinsic pathways of the apoptotic machine . They play important roles in the regulation of apoptotic pathways, particularly caspase-3, known as the executioner caspase .

Result of Action

Some indole derivatives have been found to exhibit notable cytotoxicity toward human cancer cell lines . They have been shown to induce late cellular apoptosis .

Action Environment

It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

未来方向

The compound and its related series have shown promise in the field of anticancer drug development . The most potent compound in the series was found to be three to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested . These results suggest that this compound could serve as a template for further design and development of novel anticancer agents .

属性

IUPAC Name |

2,4-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O3S/c1-19-13-4-3-11(6-9(13)7-15(19)20)18-23(21,22)14-5-2-10(16)8-12(14)17/h2-6,8,18H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKKNAGRUYEEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)

![ethyl [4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2785096.png)

![N-(2,6-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2785097.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2785105.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide](/img/structure/B2785110.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2785111.png)